molecular formula C18H18FN3O B2761590 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 1421491-53-3

2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2761590
CAS No.: 1421491-53-3
M. Wt: 311.36
InChI Key: IRUIIJUAGZYWSG-UHFFFAOYSA-N
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Description

2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorinated indazole core, which is known for its potential biological activities, and an acetamide group linked to a phenylpropyl chain. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 5-fluoroindazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: The fluorine atom on the indazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups to the indazole core.

Scientific Research Applications

2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorinated indazole core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide
  • 2-(5-bromo-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide
  • 2-(5-methyl-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide

Uniqueness

Compared to its analogs, 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-fluoro-2H-indazol-3-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c19-14-8-9-16-15(11-14)17(22-21-16)12-18(23)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUIIJUAGZYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=C3C=C(C=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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